

A Comprehensive Technical Guide to the Thermochemical Properties of o-Thiocresol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylbenzenethiol*

Cat. No.: B091028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for o-thiocresol (**2-methylbenzenethiol**). The information herein is curated for professionals in research and development who require a thorough understanding of the energetic properties of this compound for applications in chemical synthesis, reaction modeling, and drug design. This document presents available quantitative data, outlines the experimental methodologies for their determination, and visualizes a key synthetic pathway.

Core Thermochemical Data

The following table summarizes the key thermochemical and physical properties of o-thiocresol. It is important to note that while extensive physical property data are available, specific experimental values for thermochemical properties such as enthalpy of formation and standard molar entropy are not readily found in publicly accessible databases. Researchers requiring definitive values for these parameters are encouraged to consult specialized thermochemical databases such as the NIST / TRC Web Thermo Tables.[\[1\]](#)[\[2\]](#)

Property	Value	Unit	Source / Method
Molecular Formula	C ₇ H ₈ S	-	[3]
Molecular Weight	124.203	g/mol	[3]
Melting Point	10-12	°C	[4]
Boiling Point	195	°C	[4]
Density (at 25 °C)	1.054	g/mL	[4]
Refractive Index (at 20 °C)	1.578	-	[4]
Flash Point	63	°C	[4]
Standard Enthalpy of Formation (Gas, $\Delta fH^\circ_{\text{gas}}$)	Data not publicly available	kJ/mol	Typically determined by combustion calorimetry.[5]
Standard Molar Entropy (Gas, S°_{gas})	Data not publicly available	J/mol·K	Calculated from heat capacity measurements from near 0 K.[6][7]
Ideal Gas Heat Capacity (C _p ,gas)	Data not publicly available	J/mol·K	Typically determined by calorimetry or calculated from spectroscopic data.[5]

Note: The absence of publicly available, experimentally determined values for the standard enthalpy of formation, standard molar entropy, and heat capacity underscores the need for further experimental investigation into the thermochemical properties of o-thiocresol.

Experimental Protocols

The determination of the thermochemical properties of o-thiocresol involves precise calorimetric and physical measurement techniques. Below are detailed methodologies for key experiments.

Determination of the Enthalpy of Combustion

The standard enthalpy of formation of o-thiocresol can be derived from its enthalpy of combustion, which is determined experimentally using bomb calorimetry.

Apparatus:

- A high-precision bomb calorimeter.
- Oxygen cylinder with a pressure regulator.
- Crucible (platinum or similar inert material).
- Fuse wire (e.g., platinum or iron).
- Calorimetric thermometer with high resolution.
- Pellet press.

Procedure:

- A precisely weighed sample of o-thiocresol (typically encapsulated in a gelatin capsule for liquids) is placed in the crucible within the bomb calorimeter.
- A fuse wire of known mass and combustion energy is attached to the ignition system, making contact with the sample.
- The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then pressurized with pure oxygen to approximately 30 atm.
- The bomb is submerged in a known mass of water in the calorimeter's insulated container.
- The initial temperature of the water is recorded over a period of time to establish a baseline.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion.

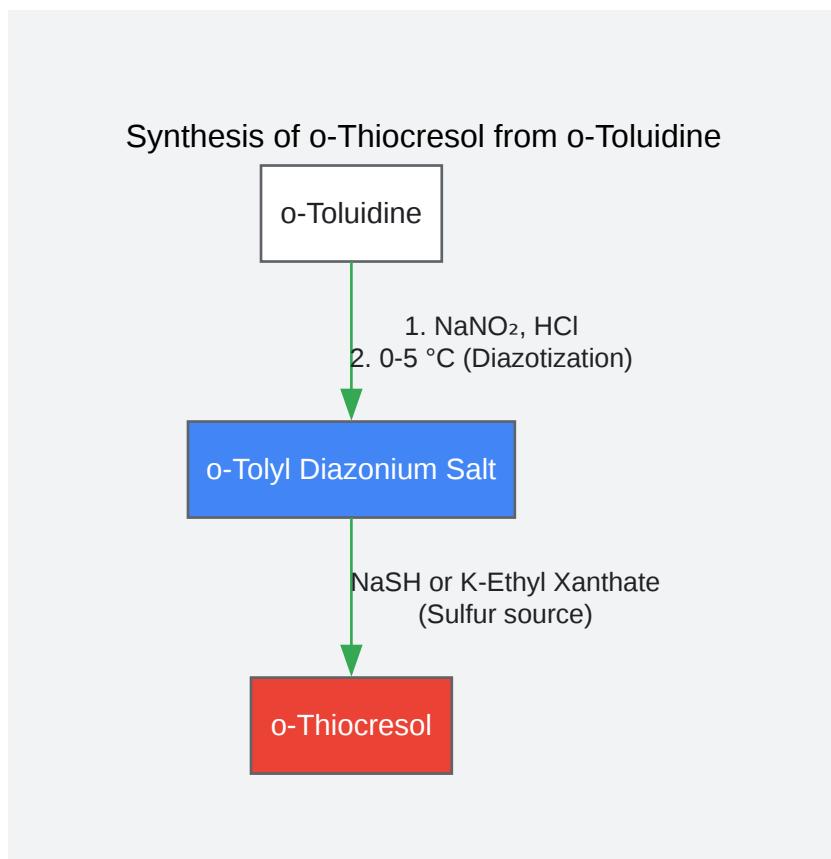
- The final temperature is recorded after thermal equilibrium is reached.
- The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured.
- The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
- The enthalpy of combustion of o-thiocresol is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

Determination of Vapor Pressure and Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of o-thiocresol at different temperatures and applying the Clausius-Clapeyron equation.

Apparatus:

- A static or dynamic vapor pressure apparatus.
- A temperature-controlled bath with high stability.
- A pressure measurement device (e.g., a manometer or a capacitance diaphragm gauge).
- A vacuum pump.


Procedure (Static Method):

- A sample of purified o-thiocresol is placed in a sample cell connected to the pressure measurement device and a vacuum line.
- The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases.
- The sample cell is immersed in the temperature-controlled bath, and the temperature is allowed to stabilize.

- The vapor pressure of the sample at that temperature is recorded once the pressure reading is stable.
- The temperature of the bath is changed to a new setpoint, and the measurement is repeated.
- Vapor pressure measurements are taken over a range of temperatures.
- The natural logarithm of the vapor pressure ($\ln P$) is plotted against the reciprocal of the absolute temperature ($1/T$). The enthalpy of vaporization (ΔH_{vap}) is then calculated from the slope of the resulting line (slope = $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant).

Synthesis Pathway of o-Thiocresol

A common laboratory and industrial synthesis of o-thiocresol proceeds from o-toluidine. The following diagram illustrates the key steps in this synthetic route, which involves a diazotization reaction followed by the introduction of the thiol group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenethiol, 2-methyl- [webbook.nist.gov]
- 2. Welcome to the NIST WebBook [webbook.nist.gov]
- 3. Benzenethiol, 2-methyl- [webbook.nist.gov]
- 4. 2-Methylbenzenethiol 95 137-06-4 [sigmaaldrich.com]
- 5. Benzenethiol, 2-methyl- (CAS 137-06-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Standard molar entropy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Properties of o-Thiocresol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091028#thermochemical-data-for-o-thiocresol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com